6-Deoxy-L-altrose

Rare sugar biosynthesis Aldose isomerase Biotechnological production

6-Deoxy-L-altrose (CAS 18546-02-6, C₆H₁₂O₅, MW 164.16) is a rare 6-deoxy-L-hexose with the altro stereoconfiguration (2S,3R,4R,5R). It occurs naturally as the dominant O-specific sugar moiety in lipopolysaccharides (LPS) of several Gram-negative bacterial pathogens, including Yersinia enterocolitica and Pectinatus frisingensis , and is biosynthesized via CDP-activated nucleotide sugar pathways in Campylobacter jejuni capsular polysaccharides.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
Cat. No. B1238578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Deoxy-L-altrose
Synonyms6-deoxy-D-altrose
6-deoxy-L-altrose
6-deoxyaltrose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC(C(C(C(C=O)O)O)O)O
InChIInChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4-,5-,6+/m0/s1
InChIKeyPNNNRSAQSRJVSB-OMMKOOBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Deoxy-L-altrose as a Specialized Research-Ready Rare Sugar: Key Physicochemical and Biological Context for Informed Procurement


6-Deoxy-L-altrose (CAS 18546-02-6, C₆H₁₂O₅, MW 164.16) is a rare 6-deoxy-L-hexose with the altro stereoconfiguration (2S,3R,4R,5R). It occurs naturally as the dominant O-specific sugar moiety in lipopolysaccharides (LPS) of several Gram-negative bacterial pathogens, including Yersinia enterocolitica and Pectinatus frisingensis [1], and is biosynthesized via CDP-activated nucleotide sugar pathways in Campylobacter jejuni capsular polysaccharides [2]. Accessible through both enzymatic conversion from L-rhamnose and multi-step chemical synthesis, this compound serves as a critical building block for glycobiology research, bacterial antigen characterization, and oligosaccharide synthesis [3].

Why Generic Substitution of 6-Deoxy-L-altrose with Other 6-Deoxyhexoses Is Scientifically Unjustified for Bacterial LPS and Glycoconjugate Research


6-Deoxy-L-altrose cannot be interchanged with its closest epimers—6-deoxy-L-glucose (L-quinovose), 6-deoxy-L-allose, or L-rhamnose (6-deoxy-L-mannose)—because these sugars differ in stereochemistry at C2, C3, and/or C4, leading to fundamentally distinct biological recognition, enzymatic processing, and polymer assembly outcomes [1]. In the same enzymatic production system from L-rhamnose, the three 6-deoxy-aldohexoses exhibit markedly different production yields (5.4%, 14.6%, and 25.1% for L-glucose, L-altrose, and L-allose, respectively), reflecting differential substrate recognition by aldose isomerases [1]. Critically, 6-deoxy-L-altrose is the exclusive O-antigen building block in Yersinia enterocolitica LPS, while its enantiomer 6-deoxy-D-altrose and other 6-deoxy-L-epimers are absent from these pathogenic structures [2]. In Campylobacter jejuni HS:41 capsular polysaccharide, 6-deoxy-L-altrose is incorporated at an approximately 3:1 ratio over d-fucose, demonstrating that even closely related 6-deoxy sugars are not functionally interchangeable in bacterial glycoconjugate biosynthesis [3].

6-Deoxy-L-altrose Procurement Evidence: Quantified Differentiation from Closest 6-Deoxyhexose Analogs


Enzymatic Production Yield from L-Rhamnose: 6-Deoxy-L-altrose vs. 6-Deoxy-L-glucose vs. 6-Deoxy-L-allose

When produced enzymatically from L-rhamnose using a combination of immobilized enzymes (IE) and immobilized Escherichia coli recombinant treated with toluene (TT), 6-deoxy-L-altrose was obtained at a 14.6% production yield, compared to 5.4% for 6-deoxy-L-glucose and 25.1% for 6-deoxy-L-allose under identical conditions [1]. This 2.7-fold higher yield than 6-deoxy-L-glucose and roughly 58% of the 6-deoxy-L-allose yield establishes a rank-order productivity (L-allose > L-altrose > L-glucose) that directly impacts biotechnological process economics for each target sugar [1].

Rare sugar biosynthesis Aldose isomerase Biotechnological production

Isomerase Equilibrium Ratio: Differential Epimerization Behavior Among 6-Deoxy-L-hexoses

In the same enzymatic cascade, the equilibrium ratio of 6-deoxy-L-psicose to 6-deoxy-L-altrose was determined to be 60:40, compared to 40:60 for 6-deoxy-L-psicose:6-deoxy-L-allose and 27:73 for L-rhamnulose:6-deoxy-L-glucose [1]. This indicates that the thermodynamic equilibrium for L-altrose formation (40% product) is less favorable than for L-allose (60% product) but more favorable than for L-glucose (73% substrate in the rhamnulose:glucose equilibrium). These distinct equilibrium positions arise from the differential recognition of C3 and C4 stereochemistry by L-arabinose isomerase and L-ribose isomerase [1].

Enzyme kinetics Epimerization Rare sugar isomerization

Specific Optical Rotation: Chiral Identity Verification of 6-Deoxy-L-altrose vs. Its D-Enantiomer

The specific optical rotation of 6-deoxy-L-altrose has been reported as a negative value across multiple independent studies [1], while its enantiomer 6-deoxy-D-altrose exhibits a positive specific optical rotation of +18.2° (c 0.11%, H₂O, 25°C) for the naturally isolated form and +18.4° (c 0.13%, H₂O, 25°C) for the chemically synthesized authentic sample [2]. This sign inversion of [α]₅₈₉ provides an unambiguous, instrument-based method to distinguish the L-enantiomer from the D-enantiomer, which is the first 6-deoxy-D-altrose ever completely identified from a natural source (the edible mushroom Lactarius lividatus) [2].

Chiral purity Enantiomeric differentiation Quality control

Predominance as Exclusive O-Specific Sugar in Yersinia LPS: Temperature-Dependent Incorporation

In Yersinia enterocolitica (strain 75, O-group I), 6-deoxy-L-altrose is the sole main O-specific sugar in the lipopolysaccharide [1]. Its content in LPS dry weight is temperature-dependent: approximately 40% (w/w) when bacteria are grown at 10°C, decreasing to about 12% at 40°C [1]. Extended studies across multiple Y. enterocolitica S and R strains confirmed that 6-deoxy-L-altrose constitutes 30-40% of LPS dry weight at 10°C growth versus only 13-20% at 40°C [2]. By contrast, other 6-deoxyhexoses such as L-fucose or D-fucose serve as O-specific sugars in different Yersinia serotypes, demonstrating serotype-specific sugar utilization rather than metabolic interchangeability [2].

Bacterial pathogenesis Lipopolysaccharide structure O-antigen biosynthesis

Capsular Polysaccharide Incorporation Ratio: 6-Deoxy-L-altrose Outcompetes d-Fucose in Campylobacter jejuni HS:41

In the capsular polysaccharide (CPS) of Campylobacter jejuni serotype HS:41, the repeating trisaccharide contains either d-fucofuranose or 6-deoxy-L-altrofuranose at the third sugar position. Quantitative analysis of the isolated CPS revealed that the ratio of 6-deoxy-L-altrose to d-fucose is approximately 3:1 [1]. The biosynthetic pathway for both sugars proceeds through a shared CDP-4-keto-6-deoxy-d-glucose intermediate, with a 3,5-epimerase (HS41.19) governing the stereochemical fate at C3 and C5. The observed 3:1 ratio indicates that the epimerase/ketoreductase catalytic system intrinsically favors 6-deoxy-L-altrose formation over d-fucose [1].

Capsular polysaccharide Campylobacter jejuni Nucleotide sugar biosynthesis

Homopolymeric vs. Heteropolymeric O-Antigen Assembly: 6-Deoxy-L-altrose Enables Unique Polymer Architecture in Pectinatus

In Pectinatus frisingensis, mild acid hydrolysis of smooth-type LPS releases monomeric 6-deoxy-L-altrose rather than oligosaccharide fragments, a consequence of the acid-labile furanosidic linkages in the O-antigen [1]. Complete structural characterization revealed that the O-specific polysaccharide chain of P. frisingensis is a homopolymer consisting exclusively of 6-deoxy-L-altrofuranose, organized as branched tetrasaccharide-repeating units of a single sugar type [1]. This stands in stark contrast to the O-antigen of the related species Pectinatus cerevisiiphilus, which is a heteropolymeric repeating disaccharide of D-fucofuranose and D-glucopyranose [1]. The homopolymeric nature makes 6-deoxy-L-altrose both necessary and sufficient for reconstituting the P. frisingensis O-antigen, whereas the P. cerevisiiphilus O-antigen requires two different sugars [1].

O-antigen structure Homopolymer Bacterial taxonomy

6-Deoxy-L-altrose: Evidence-Backed Application Scenarios for Informed Procurement and Experimental Design


Structural Elucidation and Serotyping of Gram-Negative Bacterial Lipopolysaccharides

6-Deoxy-L-altrose is the diagnostic O-specific sugar in Yersinia enterocolitica O:3 and Pectinatus frisingensis LPS, where it constitutes 30-40% of LPS dry weight at 10°C growth and forms homopolymeric O-antigen chains, respectively [1]. Procurement of authenticated 6-deoxy-L-altrose as an analytical standard enables unambiguous GLC/MS and NMR-based identification of these LPS chemotypes, distinguishing them from serotypes that incorporate L-fucose, D-fucose, or other 6-deoxyhexoses. The negative specific optical rotation provides a rapid orthogonal identity verification that rules out contamination by the D-enantiomer found in Burkholderia ambifaria O-antigens [2].

Synthetic Glycoconjugate Vaccine Candidate Assembly Targeting Yersinia and Campylobacter Pathogens

The β-(1→2)-linked 6-deoxy-L-altropyranose di- to pentasaccharides corresponding to the Y. enterocolitica O:3 O-antigen have been synthesized using gold(I)-catalyzed glycosylation with ortho-hexynylbenzoate donors, establishing a viable synthetic route to well-defined oligosaccharide epitopes [1]. For Campylobacter jejuni HS:41, the ~3:1 predominance of 6-deoxy-L-altrose over d-fucose in the native CPS indicates that synthetic glycoconjugates incorporating 6-deoxy-L-altrose will more faithfully represent the dominant immunological epitope than those built from d-fucose [2]. Researchers procuring this sugar for conjugate vaccine development should prioritize donors compatible with 1,2-cis-altropyranosyl linkage formation.

Biotechnological Production of Rare 6-Deoxy-L-hexoses via Enzymatic Cascade Optimization

The 14.6% production yield and 60:40 equilibrium ratio for 6-deoxy-L-altrose in the L-rhamnose-derived enzymatic cascade provide the quantitative baseline for process optimization [1]. Laboratories engineering improved aldose isomerases or tagatose-3-epimerase variants can use these values as benchmarks. Procurement of pure 6-deoxy-L-altrose is essential as both a product standard and a substrate for downstream isomerization studies aimed at accessing other rare L-hexoses, given that the compound sits at an intermediate position in the equilibrium network connecting L-rhamnose to 6-deoxy-L-allose and 6-deoxy-L-glucose [1].

Gold(I)-Catalyzed Oligosaccharide Synthesis Method Development

The challenging 1,2-cis-altropyranosyl linkage, relevant to the Y. enterocolitica O:3 O-antigen, was achieved using 2-O-benzyl-3,4-di-O-benzoyl-6-deoxy-L-altropyranosyl ortho-hexynylbenzoate as the glycosyl donor under PPh₃AuNTf₂ catalysis [1]. This demonstrates that 6-deoxy-L-altrose, when appropriately protected, can serve as an effective glycosyl donor for constructing biologically relevant oligosaccharides. Synthetic chemistry groups developing new catalytic glycosylation methodologies can benchmark their donor systems against this established gold(I)-catalyzed protocol, with the 6-deoxy-L-altro configuration representing a stringent test case due to the axial C2-OH and the 1,2-cis glycosidic bond requirement [1].

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